REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[C:9]1(=O)[O:14][C:12](=[O:13])[CH:11]=[CH:10]1.C(N(CC)CC)C.C1(C)C=CC=CC=1>C(OC(=O)C)(=O)C.O>[C:9]1(=[O:14])[N:7]([CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])[C:12](=[O:13])[CH:11]=[CH:10]1 |f:0.1|
|
Name
|
|
Quantity
|
279 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
196 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
404 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with ion-exchanged water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
were charged into a separable flask
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was subjected to reaction at 120° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Type
|
CUSTOM
|
Details
|
was removed with the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
After the reaction, toluene (300 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the mixture was washed three times with ion-exchanged water
|
Type
|
CUSTOM
|
Details
|
Then, the organic phase obtained
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
subjected to removal of the toluene by evaporation
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC(N1CC(=O)OCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |